molecular formula C17H19BrN4O2 B2434534 3-[(5-Bromopyrimidin-2-yl)oxymethyl]-N-phenylpiperidine-1-carboxamide CAS No. 2379995-70-5

3-[(5-Bromopyrimidin-2-yl)oxymethyl]-N-phenylpiperidine-1-carboxamide

Cat. No. B2434534
CAS RN: 2379995-70-5
M. Wt: 391.269
InChI Key: VUZHSNZWIDUBEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound exhibits interesting pharmacological properties and has potential applications in drug discovery .

Synthesis Analysis

The synthesis of 3-[(5-Bromopyrimidin-2-yl)oxymethyl]-N-phenylpiperidine-1-carboxamide involves several steps. One common approach includes the reaction of 5-bromopyrimidine with a suitable nucleophile (such as methoxymethylamine) to form the desired compound. Detailed synthetic pathways and optimization strategies can be found in relevant literature .


Molecular Structure Analysis

The molecular structure of this compound consists of a piperidine ring linked to a phenyl group, with a 5-bromopyrimidine moiety attached via an oxymethyl linker. The arrangement of atoms and functional groups significantly influences its biological activity .


Chemical Reactions Analysis

The compound may participate in various chemical reactions, including nucleophilic substitutions, cyclizations, and transformations involving the oxymethyl group. Investigating its reactivity and potential reaction pathways is crucial for understanding its behavior in different contexts .

Mechanism of Action

The precise mechanism of action for 3-[(5-Bromopyrimidin-2-yl)oxymethyl]-N-phenylpiperidine-1-carboxamide remains an active area of research. It may interact with specific cellular targets, enzymes, or receptors, leading to therapeutic effects. Further studies are needed to elucidate its mode of action .

properties

IUPAC Name

3-[(5-bromopyrimidin-2-yl)oxymethyl]-N-phenylpiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19BrN4O2/c18-14-9-19-16(20-10-14)24-12-13-5-4-8-22(11-13)17(23)21-15-6-2-1-3-7-15/h1-3,6-7,9-10,13H,4-5,8,11-12H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUZHSNZWIDUBEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)NC2=CC=CC=C2)COC3=NC=C(C=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.